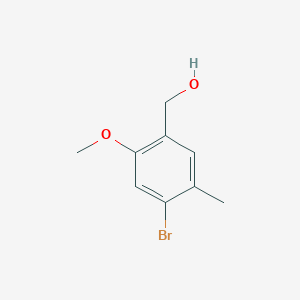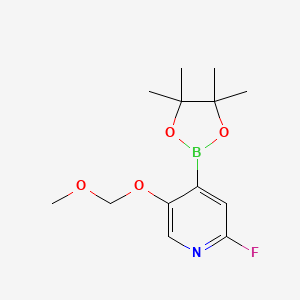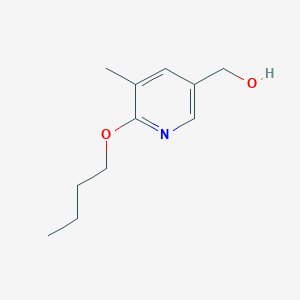
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester is a complex organic compound that features a carbazole core, a chlorophenyl group, and a boronic acid moiety protected by a pinacol ester group
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of 3-(9H-carbazol-9-yl)-5-chlorophenylboronic acid typically involves the reaction of 3-(9H-carbazol-9-yl)phenylboronic acid with a chlorinating agent such as N-chlorosuccinimide (NCS) under controlled conditions.
Pinacol Ester Formation: The boronic acid is then converted to its pinacol ester derivative by reacting with pinacol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the boronic acid group to its corresponding borate ester or boronic acid anhydride.
Reduction: Reduction reactions may involve the reduction of the carbazole core or the chlorophenyl group.
Substitution: Substitution reactions can occur at the boronic acid or chlorophenyl groups, often involving nucleophilic substitution mechanisms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and Dess-Martin periodinane (DMP).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base like triethylamine (TEA).
Major Products Formed:
Oxidation Products: Borate esters, boronic acid anhydrides.
Reduction Products: Reduced carbazole derivatives, chlorophenyl derivatives.
Substitution Products: Amides, esters, thioethers.
Mecanismo De Acción
Target of Action
Similar compounds, such as phenylboronic acid pinacol ester, are generally used in metal-catalyzed c-c bond formation reactions like the suzuki–miyaura reaction .
Mode of Action
It’s known that boronic acid pinacol esters like this compound can act as a donor molecule in the formation of novel donor-π-acceptor dyes for electrochemical applications . They can also be used in the formation of organic light emitting diodes (OLEDs) .
Biochemical Pathways
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may influence pathways related to light emission and electron transfer .
Result of Action
Given its potential use in the formation of oleds and donor-π-acceptor dyes, it may contribute to the generation of light and the transfer of electrons .
Aplicaciones Científicas De Investigación
Chemistry: This compound is used in the synthesis of various organic molecules, serving as a building block for more complex structures. Its boronic acid functionality is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in organic synthesis.
Biology: In biological research, the compound can be used as a fluorescent probe or a molecular scaffold for drug discovery. Its ability to bind to specific biomolecules makes it valuable in studying biological processes and developing new therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features allow it to interact with various biological targets, making it a candidate for the development of anticancer, anti-inflammatory, and antiviral agents.
Industry: In materials science, the compound is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices. Its unique electronic properties make it suitable for use in high-performance materials.
Comparación Con Compuestos Similares
3-(9H-Carbazol-9-yl)phenylboronic Acid: This compound lacks the chlorophenyl group, resulting in different reactivity and applications.
3,3'-Di(9H-carbazol-9-yl)-1,1'-biphenyl (mCBP): This compound features two carbazole units and is used in OLED devices as a host material for fluorescent and phosphorescent emitters.
3-(9H-Carbazol-9-yl)propanoic Acid: This compound has a shorter alkyl chain and different functional groups, leading to distinct chemical properties and applications.
Uniqueness: 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid pinacol ester is unique due to its combination of a carbazole core, a chlorophenyl group, and a boronic acid moiety protected by a pinacol ester group. This combination provides a balance of electronic properties, reactivity, and stability, making it suitable for a wide range of applications in scientific research and industry.
Propiedades
IUPAC Name |
9-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BClNO2/c1-23(2)24(3,4)29-25(28-23)16-13-17(26)15-18(14-16)27-21-11-7-5-9-19(21)20-10-6-8-12-22(20)27/h5-15H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPALTNYUIKSESH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)N3C4=CC=CC=C4C5=CC=CC=C53 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



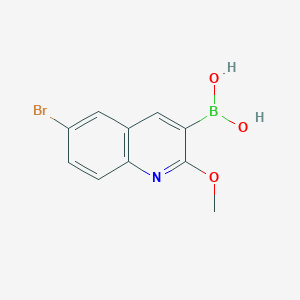

![3-[2-carboxyethyl-(5-oxobenzo[a]phenoxazin-9-yl)amino]propanoic acid](/img/structure/B6301181.png)
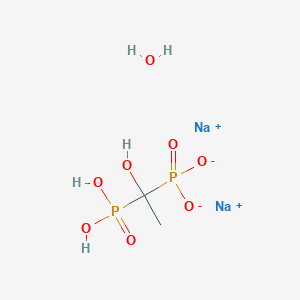
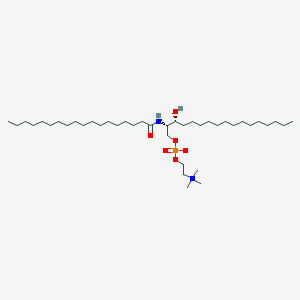
![Carbonofluoridothioic acid S-[2-(4-chlorophenyl)-2,2-difluoroethyl] ester](/img/structure/B6301193.png)


